![molecular formula C9H11ClINO2 B2529429 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride CAS No. 2137733-50-5](/img/structure/B2529429.png)
3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride
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Description
3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride is a compound that can be considered an analog to other beta-amino acids with substituted phenyl groups. While the specific compound is not directly studied in the provided papers, related compounds with substituted phenyl groups have been synthesized and evaluated for various biological activities, such as EP3 receptor antagonism and GABA B receptor antagonism . These compounds are of interest due to their potential therapeutic applications and their role as building blocks in chemical synthesis.
Synthesis Analysis
The synthesis of related beta-amino acids typically involves multi-step reactions, starting from different precursors. For instance, 3-amino-3-vinylpropanoic acid hydrochloride was obtained from 4-acetoxyazetidin-2-one in three steps, including ozonolysis . Similarly, 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized and evaluated for their binding affinity and antagonist activity, indicating a complex synthesis process tailored to enhance biological activity . These methods could potentially be adapted for the synthesis of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride.
Molecular Structure Analysis
The molecular structure of beta-amino acids and their analogs is crucial for their biological activity. X-ray analysis has been used to determine the crystal and molecular structures of such compounds, revealing details like space group, lattice parameters, and conformation . These structural analyses are essential for understanding the interaction of the compounds with biological targets and for rational drug design.
Chemical Reactions Analysis
The chemical reactivity of beta-amino acids is influenced by the presence of functional groups and substituents on the phenyl ring. For example, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds involved specific reactions tailored to introduce the desired functional groups while maintaining the integrity of the molecule . The presence of the iodine substituent in 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride would likely affect its reactivity and could be exploited in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of beta-amino acids, such as solubility, stability, and melting point, are influenced by their molecular structure. For instance, the synthesis of analogs with different side chains has been guided by metabolic stability and pharmacokinetic profiles . The properties of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride would be expected to be similar to those of its analogs, with modifications due to the presence of the iodine atom.
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
properties
IUPAC Name |
3-amino-3-(3-iodophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPODVCXCPWIDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride | |
CAS RN |
2137733-50-5 |
Source
|
Record name | 3-amino-3-(3-iodophenyl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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